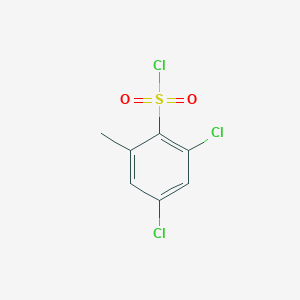

2,4-Dichloro-6-methylbenzenesulfonyl chloride

Descripción general

Descripción

The compound 2,4-Dichloro-6-methylbenzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with specific substituents on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related sulfonyl chlorides and their derivatives. These compounds are generally used as intermediates in the synthesis of various organic molecules, including amines, azo pigments, and pesticides .

Synthesis Analysis

The synthesis of related compounds, such as 2,4-dinitrobenzenesulfonamides, involves the reaction of primary amines with 2,4-dinitrobenzenesulfonyl chloride . Another example includes the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which is achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods suggest that the synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride could similarly involve chlorosulfonation of an appropriately substituted benzene derivative.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the molecular structure of related sulfonyl chlorides. For instance, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was determined to be orthorhombic with a strongly flattened boat conformation . Such structural analyses are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with amines to form sulfonamides. The reaction can yield different products depending on the concentration of the amine used, as demonstrated by the reaction of 2-formylbenzenesulfonyl chloride with primary amines . These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For example, the presence of steric hindrance in 2,4,6-triisopropylbenzenesulfonyl chloride affects its bond lengths and bond-angle distortions, which in turn influence its reactivity and selectivity as a condensing agent . Electron diffraction and quantum-chemical studies provide detailed information about bond lengths, bond angles, and barriers of internal rotation, which are essential for understanding the behavior of these molecules .

Aplicaciones Científicas De Investigación

Solvation Effects and Hydrolysis Studies

2,4-Dichloro-6-methylbenzenesulfonyl chloride's behavior in solvation and hydrolysis reactions is a significant area of study. Research demonstrates the influence of halogens on solvation effects in the hydrolysis of sulfonyl halides, such as 2-methylbenzenesulfonyl chloride, in water-rich H2O-dioxane mixtures. This is particularly relevant for understanding the reactivity and stability of these compounds in various solvents (Ivanov, Kislov, & Gnedin, 2004). Additionally, research into the solvent-dependent radical bromination of toluene sulfonyl chlorides, including 2,4-dichloro-3-methylbenzenesulfonyl chloride, highlights the importance of solvent choice in chemical reactions (Quartara et al., 2006).

Structural and Kinetic Investigations

Studies on substituted benzenesulfonyl chlorides have explored their structural and kinetic aspects. For instance, research on chlorohydroxybenzenesulfonyl derivatives, including 2,4-dichlorophenols, has provided insights into their potential as herbicides, as well as their infrared and nuclear magnetic resonance (NMR) spectral characteristics (Cremlyn & Cronje, 1979). Similarly, the synthesis and crystal structure of compounds like methyl 2-(p-toluenesulfonamido)benzoate, prepared from 4-methylbenzenesulfonyl chloride, have been analyzed for their molecular stability and hydrogen bonding interactions (Zhang et al., 2010).

Synthetic Methodologies

2,4-Dichloro-6-methylbenzenesulfonyl chloride is utilized in various synthetic pathways. A notable example is the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, showcasing a cost-effective andenvironmentally friendly methodology suitable for large-scale production (Yin, 2002). The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride further exemplifies the versatility of sulfonyl chlorides in creating structurally complex molecules (Rublova et al., 2017).

Application in Polymerization Processes

Research has also focused on the role of toluenesulfonyl chloride, a related compound, in atom transfer radical polymerization (ATRP). This includes studies on initiator efficiency and the identification of by-products, which are crucial for optimizing polymerization processes (Gurr et al., 2005).

Solvation and Hydrolysis in Binary Solvents

The activation parameters of hydrolysis of compounds like 2-methylbenzenesulfonyl chloride in binary solvents like H2O-i-PrOH and H2O-t-BuOH have been studied, providing insights into the influence of solvent composition on the hydrolysis of sulfonyl chlorides (Ivanov et al., 2004).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H314 and H29012. Precautionary measures include P260, P271, P280, P501, P234, P264, P390, P303+P361+P353, P301+P330+P331, P363, P304+P340+P310, P305+P351+P338+P310, P406, and P40512.

Direcciones Futuras

Unfortunately, I couldn’t find specific information on the future directions of 2,4-Dichloro-6-methylbenzenesulfonyl chloride.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or medical advice.

Propiedades

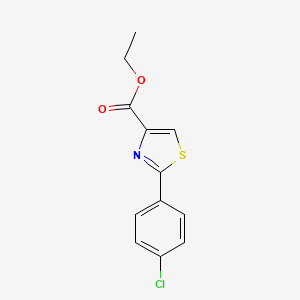

IUPAC Name |

2,4-dichloro-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMUXGRPLOUXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384240 | |

| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylbenzenesulfonyl chloride | |

CAS RN |

175278-26-9 | |

| Record name | 2,4-Dichloro-6-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)

![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)